Bexarotene-d3
Description
Significance of Deuterated Analogs in Modern Research Methodologies
Deuterium (B1214612), a stable isotope of hydrogen, contains a proton and a neutron, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). wikipedia.orghumanjournals.com This seemingly subtle change has significant implications in research. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength leads to the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. wikipedia.orgacs.org
This KIE is a cornerstone of several research methodologies:
Mechanistic and Kinetic Studies: The KIE helps in elucidating the mechanisms of chemical reactions. symeres.comwikipedia.org
Drug Metabolism and Pharmacokinetics (DMPK): By strategically placing deuterium at sites of metabolic activity in a drug molecule, researchers can slow down its metabolism. symeres.comnih.govnih.gov This can lead to a longer drug half-life and improved pharmacokinetic profiles. nih.govresearchgate.net
Internal Standards in Bioanalysis: Deuterated compounds are ideal internal standards for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). researchgate.netresearchgate.net Because they have nearly identical chemical and physical properties to the analyte of interest but a different mass, they can be used to accurately quantify the concentration of the unlabeled compound in complex biological matrices like plasma. researchgate.netresearchgate.net
Overview of Bexarotene-d3 as a Specialized Research Reagent
Bexarotene (B63655) is a selective retinoid X receptor (RXR) agonist. chemsrc.comwikipedia.orgmedchemexpress.com RXRs are nuclear receptors that play a crucial role in regulating gene expression related to cellular differentiation, proliferation, and apoptosis. wikipedia.orgdrugbank.com this compound is a deuterated analog of bexarotene, meaning it has the same core structure but with three deuterium atoms replacing three hydrogen atoms.
As a specialized research reagent, this compound is primarily used as an internal standard in bioanalytical methods for the quantification of bexarotene in biological samples. researchgate.net Its near-identical retention time and ionization efficiency to bexarotene, coupled with its distinct mass, allow for precise and accurate measurements in techniques like UPLC-MS/MS. researchgate.net This is critical in pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of bexarotene. acs.orgresearchgate.net
Historical Context of Deuterium Labeling in Pharmaceutical and Biochemical Investigations
The use of deuterium in scientific research dates back to its discovery by Harold Urey in 1931, an achievement that earned him the Nobel Prize in 1934. wikipedia.orghumanjournals.com The concept of using deuterium substitution in drug molecules emerged in the early 1960s. humanjournals.comnih.gov Initial studies demonstrated that deuteration could decrease the rate of biotransformation of compounds like tyramine (B21549) and morphine. humanjournals.comnih.gov
However, it took several decades for the full potential of this "deuterium switch" to be realized in the pharmaceutical industry. wikipedia.orgnih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, approximately 50 years after the first patents for deuterated substances were filed. wikipedia.orghumanjournals.comresearchgate.net This approval marked a significant milestone, validating the approach of using deuterium to improve the pharmacokinetic and toxicological properties of existing drugs. nih.govacs.org Today, deuterium labeling is a well-established strategy in drug discovery and development, used not only to create improved therapeutics but also as a standard tool in mechanistic and bioanalytical studies. acs.orgacs.org
Properties
Molecular Formula |
C₂₄H₂₅D₃O₂ |
|---|---|
Molecular Weight |
351.5 |
Synonyms |
4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)benzoic Acid-d3; LG 100069-d3; LG 1069-d3; LG 69-d3; LGD 1069-d3; RO 26-4455-d3; SR 11247-d3; Targret-d3; Targretin-d3; Targretyn-d3; Targrexin-d3 _x000B_ |
Origin of Product |
United States |
Physicochemical Properties of Bexarotene and Bexarotene D3
The parent compound, bexarotene (B63655), is a white solid powder with poor solubility in water. wikipedia.orgaccscience.com It is, however, soluble in organic solvents like DMSO and ethanol (B145695). wikipedia.org Its metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. wikipedia.orgdovepress.com
| Property | Bexarotene | Bexarotene-d3 |
| Molecular Formula | C₂₄H₂₈O₂ chemsrc.com | C₂₄H₂₅D₃O₂ |
| Molecular Weight | 348.478 g/mol chemsrc.com | Approx. 351.5 g/mol |
| Melting Point | 230-231°C chemsrc.com | Not available |
| Boiling Point | 489.7±44.0 °C at 760 mmHg chemsrc.com | Not available |
| Solubility | Poorly soluble in water; soluble in DMSO and ethanol wikipedia.org | Similar to bexarotene |
| logP | 8.55 chemsrc.com | Similar to bexarotene |
Synthesis and Characterization of Bexarotene D3
The synthesis of deuterated compounds can be achieved through two main approaches: using commercially available precursors already containing the isotope or through hydrogen/deuterium (B1214612) exchange reactions. symeres.com For a complex molecule like Bexarotene-d3, a multi-step synthesis would likely be employed, starting from a deuterated building block. For instance, a deuterated version of a key intermediate in the known synthesis pathway of bexarotene (B63655) would be used.
Characterization of the final this compound product is crucial to confirm its identity, purity, and the extent of deuteration. Standard analytical techniques are employed for this purpose:
Mass Spectrometry (MS): Confirms the molecular weight and thus the incorporation of the deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the absence of signals at the positions where deuterium has been substituted, while ²H NMR would show signals corresponding to the deuterium atoms. ¹³C NMR can also be used to confirm the structure. nih.gov
Mechanistic Investigation of Bexarotene Metabolism and Disposition Using Deuterated Probes
In Vitro Metabolic Stability and Metabolite Identification Studies
The in vitro metabolic fate of bexarotene (B63655), a retinoid X receptor (RXR) agonist, has been a subject of significant investigation to understand its biotransformation pathways. The use of deuterated probes, such as Bexarotene-d3, in conjunction with advanced analytical techniques, provides a powerful tool for these studies.
Microsomal Stability Assays for Phase I Metabolism
Microsomal stability assays are a cornerstone in early drug metabolism studies, providing insights into the intrinsic clearance of a compound. These assays utilize liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for the majority of Phase I metabolic reactions. researchgate.netacs.org Bexarotene is primarily metabolized by the CYP3A4 enzyme. nih.govdermnetnz.org
Studies using rat liver microsomes have been conducted to evaluate the metabolic stability of bexarotene and its deuterated analogues. researchgate.net The rate of disappearance of the parent compound over time in the presence of NADPH, a necessary cofactor for CYP activity, is monitored to determine its metabolic half-life and intrinsic clearance. The introduction of deuterium (B1214612) at specific positions in the bexarotene molecule can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can provide valuable information about the rate-limiting steps in its metabolic pathway.
Below is a representative data table summarizing the findings from a microsomal stability assay.
| Compound | Incubation Time (min) | % Remaining |
| Bexarotene | 0 | 100 |
| 15 | 60 | |
| 30 | 35 | |
| 60 | 10 | |
| This compound | 0 | 100 |
| 15 | 85 | |
| 30 | 70 | |
| 60 | 50 |
Table 1: Representative Microsomal Stability of Bexarotene and this compound in Rat Liver Microsomes. This interactive table illustrates the comparative metabolic stability. A slower degradation rate for this compound would suggest that the deuterated position is involved in a key metabolic transformation.
Hepatocyte Incubation Studies for Comprehensive Metabolic Profiling
While microsomes are excellent for studying Phase I metabolism, primary hepatocytes offer a more complete picture by incorporating both Phase I and Phase II metabolic pathways, as well as transporter activities. europa.eunews-medical.netbdj.co.jp Hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, enabling a more comprehensive assessment of a compound's metabolic profile. bdj.co.jp
Incubation of bexarotene and this compound with cryopreserved human or rat hepatocytes allows for the identification of a wider range of metabolites, including glucuronides and sulfates, which are common Phase II conjugation products. europa.eunih.gov The use of pooled hepatocytes from multiple donors helps to average out individual variability in metabolic enzyme expression. news-medical.net Studies have shown that bexarotene is metabolized to hydroxylated and oxidized derivatives, which can then undergo glucuronidation. dermnetnz.orgnih.gov
Application in Deuterium-Assisted Mass Spectrometry for Elucidating Metabolic Pathways
Deuterium-assisted mass spectrometry is a powerful technique for identifying and structurally elucidating drug metabolites. When a mixture of a drug and its deuterated analogue (e.g., bexarotene and this compound) is incubated in a metabolic system, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms. nih.gov
This characteristic isotopic signature simplifies the identification of drug-related material in a complex biological matrix. By analyzing the mass shift between the unlabeled and labeled metabolite peaks, the site of metabolic modification can often be inferred. For example, if a hydroxylation event occurs at a non-deuterated position, the mass difference between the deuterated and non-deuterated metabolite will remain the same as the parent drug. However, if metabolism occurs at a deuterated site, the mass difference will change, providing a clue to the location of the metabolic attack. This approach has been instrumental in characterizing the complex biotransformation pathways of various drugs. nih.govnih.gov
Preclinical Pharmacokinetic Research in Animal Models
Preclinical pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate before it proceeds to human trials. researchgate.net Rodent models, such as rats and mice, are commonly used for these initial investigations. nottingham.ac.ukresearchgate.net
Absorption, Distribution, and Elimination Studies in Rodent Models
Following administration of bexarotene or this compound to rodents, plasma, urine, and feces are collected at various time points to characterize the drug's ADME profile. researchgate.networktribe.com Bexarotene is known to be highly protein-bound in plasma (>99%). dermnetnz.orgbccancer.bc.ca Its elimination is primarily through the biliary route, with less than 1% of the administered dose being excreted in the urine. bccancer.bc.cadrugbank.com
The use of a deuterated internal standard like this compound is crucial for accurate quantification of bexarotene in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ensures high sensitivity and specificity of the analytical method. researchgate.net
Below is a representative data table of pharmacokinetic parameters for bexarotene in rats.
| Parameter | Value | Unit |
| Cmax | 8523.33 | ng/mL |
| Tmax | 2 | h |
| AUC0–t | 51531.67 | h*ng/mL |
| Half-life (t1/2) | 7 | h |
Table 2: Representative Pharmacokinetic Parameters of Bexarotene in Sprague-Dawley Rats following Oral Administration. This interactive table provides key pharmacokinetic values. dermnetnz.orgusf.edu
Investigation of Compartmental Distribution of Bexarotene and its Metabolites
Understanding the distribution of a drug and its metabolites into various tissues is critical for assessing its potential efficacy and toxicity. Studies have investigated the tissue distribution of bexarotene in rats, examining its concentration in organs such as the liver, brain, and kidneys. mdpi.comnih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling and Extrapolation
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach used to simulate the absorption, distribution, metabolism, and elimination (ADME) of compounds in the body. researchgate.net These models are constructed based on the interplay between the physicochemical properties of the drug and the physiological and anatomical characteristics of the organism. researchgate.net By creating a mechanistic framework, PBPK models can be used for cross-species extrapolation and for predicting drug behavior in special populations, such as patients with organ impairment. researchgate.netnih.gov
The development of a robust PBPK model for a compound like bexarotene, which is primarily metabolized by the CYP3A4 enzyme, requires precise in vitro and in vivo data. nih.gov Deuterated probes, such as this compound, serve as invaluable tools in these investigations. The use of stable isotope-labeled compounds allows for the precise tracking of the parent drug and its metabolites through mass spectrometry, helping to elucidate metabolic pathways and quantify clearance rates without the confounding presence of endogenous analogues. medchemexpress.com This site-specific labeling maintains the essential physicochemical properties of the molecule while enabling its clear detection. medchemexpress.com
A PBPK model for bexarotene was developed and verified in rats and then extrapolated to humans to predict the effects of renal impairment on its pharmacokinetics. nih.gov In vitro studies supporting this model revealed that conditions like chronic kidney disease (CKD) and acute kidney injury (AKI) could significantly alter bexarotene's disposition by increasing the fraction of the drug unbound in plasma and decreasing its intrinsic clearance in the liver. nih.gov While this specific study did not explicitly use this compound, the data required for such a model, particularly concerning metabolic clearance and metabolite identification, are often generated with the aid of isotopically labeled compounds. The human PBPK model ultimately predicted that bexarotene exposure could increase by approximately two-fold in patients with CKD, highlighting the utility of this modeling approach. researchgate.netnih.gov
| Parameter | Control | Acute Kidney Injury (AKI) | Chronic Kidney Disease (CKD) |
| Fraction Unbound in Plasma | 0.011 | 0.018 | 0.022 |
| Intrinsic Clearance (mL/min/g liver) | 4.1 | 2.5 | 2.2 |
| In Vivo Clearance (L/h/kg in rats) | 0.4 | Not specified | 0.28 |
| Predicted Human Exposure Increase | N/A | N/A | ~2-fold |
Data derived from an in vitro-in vivo extrapolation and PBPK modeling study of bexarotene in rats and extrapolated to humans. nih.gov
Studies on Ligand-Receptor Interactions and Conformational Dynamics
Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry for Protein-Ligand Binding
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics of proteins in solution. thermofisher.com The method measures the rate at which backbone amide hydrogens exchange with deuterium when the protein is exposed to a deuterated solvent (D₂O). frontiersin.org Regions of the protein that are flexible or solvent-exposed will exchange hydrogen for deuterium more rapidly, while regions that are structured, such as in alpha-helices or beta-sheets, or are shielded from the solvent by ligand binding, will exchange more slowly. thermofisher.comfrontiersin.org
HDX-MS has been instrumental in characterizing the interaction between bexarotene and its target, the retinoid X receptor (RXR). nih.govuab.edu RXR is a ligand-dependent nuclear receptor that regulates gene transcription. uab.edu The binding of a ligand like bexarotene to the ligand-binding domain (LBD) of RXR induces conformational changes that are critical for its function, such as the recruitment of coactivator proteins. uab.edumdpi.com
Studies using HDX-MS reveal that bexarotene binding induces significant stabilization in specific regions of the RXR LBD. biorxiv.org While X-ray crystallography provides a static snapshot of the protein-ligand complex, HDX-MS offers a dynamic view of the changes in solution. uab.edu Upon agonist binding, key structural elements, particularly helix 11 and the "AF-2" helix (helix 12), are repositioned and stabilized. biorxiv.org HDX-MS experiments can precisely map these areas of reduced deuterium uptake, providing a "fingerprint" of how a specific ligand alters the receptor's dynamics. nih.gov This information is crucial for understanding how bexarotene binding leads to the removal of corepressor proteins and the subsequent recruitment of coactivators containing the LXXLL motif to a hydrophobic groove on the LBD surface. mdpi.combiorxiv.org
| HDX-MS Experimental Step | Purpose |
| 1. Protein Incubation in D₂O | The protein (e.g., RXR) is incubated in a deuterated buffer, allowing labile amide hydrogens to exchange with deuterium. thermofisher.com |
| 2. Quenching | The exchange reaction is stopped by lowering the pH and temperature, locking the deuterium label in place. |
| 3. Proteolysis | The protein is rapidly digested into smaller peptides, typically using an enzyme like pepsin. thermofisher.com |
| 4. LC-MS Analysis | The peptides are separated by liquid chromatography and their masses are measured by a mass spectrometer. nih.gov |
| 5. Data Comparison | The mass of peptides from the ligand-bound protein (holo) is compared to the unbound protein (apo). A lower mass increase in the holo state indicates protection from exchange due to ligand binding or conformational changes. nih.gov |
Exploring Allosteric Modulation of Nuclear Receptors through Isotopic Labeling
Allosteric modulation refers to the process where the binding of a ligand to one site on a protein influences the protein's activity at a distant site. Isotopic labeling techniques, including HDX-MS and Nuclear Magnetic Resonance (NMR) spectroscopy with ¹⁵N-labeled proteins, are critical for investigating these complex signaling events. biorxiv.orgbiorxiv.org
Bexarotene's function is often mediated through its allosteric modulation of RXR within heterodimeric complexes with other nuclear receptors, such as the Vitamin D Receptor (VDR) or the orphan receptor Nurr1. nih.govpnas.org The binding of bexarotene to the RXR LBD can induce conformational changes that are transmitted across the heterodimer interface, affecting the partner receptor's structure and its interaction with DNA and coregulator proteins. biorxiv.orgnih.gov
For instance, in the context of the VDR-RXRα heterodimer, HDX-MS studies have shown that the binding of an agonist to VDR can direct crosstalk between the receptors, stabilizing the activation surfaces (AF-2) of both VDR and RXR. nih.gov Similarly, the binding of bexarotene to RXR in the Nurr1-RXRα heterodimer is crucial for transcriptional activation. pnas.org Some studies suggest a novel mechanism where the binding of RXRα ligands, including bexarotene, weakens the affinity of the Nurr1-RXRα LBD heterodimer, leading to its dissociation and the release of a transcriptionally active Nurr1 monomer. researchgate.netelifesciences.org This allosteric mechanism was investigated using techniques like NMR with ¹⁵N-isotopic labeling to probe protein-protein interactions and cellular transcription assays. biorxiv.orgelifesciences.org
These studies, powered by isotopic labeling, demonstrate that the functional output of bexarotene is highly context-dependent, relying on the specific DNA response element and the heterodimer partner. biorxiv.orgnih.gov The use of deuterated probes like this compound in conjunction with these methods allows for a detailed mechanistic understanding of how a single ligand-binding event can trigger diverse, allosterically controlled biological outcomes.
Conceptual and Methodological Frameworks for Deuterated Analogs
Theoretical Underpinnings of Kinetic Isotope Effects in Biological Systems
The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. libretexts.org This effect is a cornerstone in the study of reaction mechanisms, particularly within biological systems. libretexts.orgtaylorfrancis.com The most pronounced KIEs are observed when a hydrogen atom is replaced by a deuterium (B1214612) atom, primarily due to the significant percentage mass change. libretexts.org
The theoretical basis for the KIE lies in the principles of quantum mechanics and transition state theory. numberanalytics.com The bond between carbon and deuterium (C-D) has a lower zero-point energy (ZPE) than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. numberanalytics.com Consequently, if the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, substituting that hydrogen with deuterium will slow down the reaction rate. nih.gov This primary KIE is a valuable tool for medicinal chemists to enhance the metabolic stability of a drug. nih.gov
Secondary kinetic isotope effects can also occur when deuterium is substituted at a position adjacent to the bond being broken. libretexts.org These effects, while generally smaller, can also influence reaction rates through phenomena like hyperconjugation. libretexts.org
Computational Modeling and Molecular Dynamics Simulations of Deuterated Compounds
Computational modeling and molecular dynamics (MD) simulations are indispensable tools for predicting and understanding the impact of deuteration on a molecule's behavior. alfa-chemistry.com These in-silico methods allow researchers to simulate the pharmacokinetic properties of deuterated compounds, such as their absorption, distribution, metabolism, and excretion (ADME). alfa-chemistry.com
Molecular dynamics simulations can elucidate how deuterium substitution affects bond strength, molecular stability, and interactions with biological targets. alfa-chemistry.com For instance, MD simulations are used to investigate the exchange rates of water molecules in the hydration shells of ions, which can be influenced by isotopic mass. nih.gov To accurately describe kinetic isotope effects in simulations, it is often necessary to employ methods based on imaginary-time path integrals, which go beyond classical molecular dynamics. nih.gov
Advanced computational workflows can now predict various types of spectra for small molecules, including partly deuterated compounds, without the need for physical crystallization. schrodinger.com These simulations can be crucial for understanding how deuteration might alter the interaction of a compound like Bexarotene (B63655) with its biological targets, such as the retinoid X receptors (RXRs). nih.gov Furthermore, computational methods can model the hydrogen-deuterium exchange (HDX) process itself, providing insights into molecular structure and dynamics. acs.org
Strategic Design of Deuterated Compounds for Research Specificity
The design of deuterated compounds like Bexarotene-d3 is a strategic endeavor aimed at achieving specific research goals. One of the most common applications of deuterated analogs is their use as internal standards in quantitative analysis, particularly in mass spectrometry. clearsynth.com
An ideal internal standard co-elutes with the analyte and has a distinct mass, allowing for precise quantification by correcting for variations during sample preparation and analysis. aptochem.com Deuterated standards are considered the gold standard because their physical and chemical properties are nearly identical to the analyte, ensuring similar extraction recovery and ionization response. aptochem.comtexilajournal.com The mass difference prevents interference between the analyte's signal and the standard's signal. aptochem.com For example, Bexarotene-d4 has been successfully used as an internal standard for the quantification of bexarotene in human plasma. d-nb.inforesearchgate.net
Beyond their role as internal standards, the strategic placement of deuterium can be used to improve a drug's metabolic profile. nih.govnih.gov By identifying the "soft spots" in a molecule that are most susceptible to metabolic breakdown, medicinal chemists can selectively replace hydrogen with deuterium to slow down this process, a strategy that has been successfully applied in the development of several approved drugs. nih.gov This approach can lead to improved pharmacokinetic properties and potentially a better safety profile. nih.govresearchgate.net
Table of Compounds
| Compound Name | Other Names |
| Bexarotene | Targretin, LGD1069, SR-11247 |
| This compound | - |
| Bexarotene-d4 | - |
Table of Physicochemical Properties
| Property | Bexarotene |
| Molecular Formula | C24H28O2 chemsrc.comwikipedia.orgcymitquimica.com |
| Molecular Weight | 348.49 g/mol cymitquimica.com |
| Exact Mass | 348.2089 g/mol chemsrc.com |
| Solubility | Poorly soluble in water wikipedia.org |
| Protein Binding | >99% wikipedia.org |
Emerging Research Directions and Innovative Applications of Bexarotene D3
Development of Novel Analytical Assays for Biomarker Discovery
The quest for novel biomarkers—measurable indicators of a biological state or condition—is a cornerstone of precision medicine. bostongene.comnordicbioscience.com In the context of bexarotene (B63655) therapy, identifying biomarkers is crucial for predicting response and understanding its mechanism of action. Bexarotene-d3 is integral to the development of highly sensitive and specific analytical assays, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), to support these discovery efforts. nih.govresearchgate.net
The use of a deuterated internal standard like this compound is considered the gold standard in LC-MS/MS-based bioanalysis. nih.govasm.org Because this compound is chemically identical to bexarotene but has a higher mass, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to precisely account for sample loss during preparation and for matrix effects, which are common sources of variability in complex biological samples like plasma or tissue homogenates. asm.org
Research has focused on establishing and validating such methods to quantify bexarotene in various biological matrices. For instance, a highly sensitive LC-MS/MS method was developed to determine bexarotene concentrations in mouse plasma and brain tissue, achieving a lower limit of quantification of 10.0 ng/mL from just 20 μL of sample. nih.gov The precision and accuracy of this method, which are critical for correlating drug concentration with biomarker expression, are fundamentally reliant on the use of a stable isotope-labeled internal standard. nih.gov These robust assays enable researchers to confidently link bexarotene exposure levels to changes in potential biomarkers, such as the expression of cyclins or growth factor receptors in tumor tissues. aacrjournals.org
| Parameter | Description | Typical Value/Range | Source |
|---|---|---|---|
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Standard for bioanalysis | nih.gov |
| Internal Standard | Stable isotope-labeled bexarotene (e.g., this compound/d4) | Corrects for matrix effects and variability | researchgate.netnih.gov |
| Biological Matrices | Human/mouse plasma, brain tissue homogenate | Applicable to various preclinical and clinical samples | nih.gov |
| Linearity Range (Plasma) | The range over which the assay is accurate and precise | 10.0-15000 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably measured | 10.0 ng/mL | nih.gov |
| Precision (Intra- and Inter-day) | Measures the closeness of repeated measurements | < 13.8% | nih.gov |
| Accuracy (Relative Error) | Measures the closeness of results to the true value | -7.4% to 3.4% | nih.gov |
Exploration in Advanced Preclinical Models for Pathway Elucidation
Understanding the precise molecular pathways through which a drug exerts its effects is fundamental to drug development. This compound plays a crucial, albeit indirect, role in the use of advanced preclinical models (e.g., genetically engineered mice, xenografts) for pathway elucidation. aacrjournals.orgaacrjournals.org By enabling accurate pharmacokinetic (PK) analysis, this compound allows researchers to establish a clear relationship between the drug's concentration in a target tissue and the observed biological response. nih.gov
Bexarotene is known to activate RXR, which can form heterodimers with other nuclear receptors, thereby influencing a wide range of signaling pathways involved in cell proliferation, differentiation, and metabolism. nih.gov For example, studies in non-small cell lung cancer (NSCLC) and breast cancer models have investigated how bexarotene affects paclitaxel (B517696) resistance and tumor growth. aacrjournals.orgaacrjournals.org In these studies, understanding the bexarotene concentration achieved within the tumor is essential to interpret changes in pathways related to drug resistance, such as those involving P-glycoprotein (Pgp). aacrjournals.org
More recent research using zebrafish models has explored bexarotene's impact on developmental processes, finding that it may affect embryonic development by upregulating the Wnt signaling pathway. nih.gov For such findings to be robust, the observed effects must be correlated with specific exposure levels, a task that requires the analytical precision afforded by methods using this compound as an internal standard. Without accurate tissue concentration data, it is difficult to determine if a change in a signaling pathway is a direct pharmacological effect or an artifact.
| Preclinical Model | Research Focus | Signaling Pathway Implicated | Importance of Accurate PK Data | Source |
|---|---|---|---|---|
| NSCLC Xenograft Models | Overcoming paclitaxel resistance | P-glycoprotein (Pgp) mediated efflux | To correlate bexarotene tumor concentration with the reversal of drug resistance. | aacrjournals.org |
| Breast Cancer Models | Prevention of multidrug resistance | mdr1 gene expression, adipocyte differentiation | To link bexarotene levels to changes in gene expression and cell differentiation. | aacrjournals.org |
| Zebrafish Embryos | Developmental biology | Wnt signaling pathway | To establish a dose-response relationship for observed developmental defects. | nih.gov |
| Mouse Models of Neurodegeneration | Alzheimer's disease | Apolipoprotein E (ApoE) pathway, amyloid clearance | To relate brain tissue concentration of bexarotene to its effects on neurological pathways. | nih.gov |
Advancements in Microdosing and Accelerated Research Methodologies
Microdosing represents an innovative research methodology where sub-therapeutic doses of a compound are administered to human subjects to evaluate its pharmacokinetic profile long before committing to full-scale clinical trials. This "Phase 0" approach can accelerate drug development by weeding out unviable candidates early. The success of microdosing studies is entirely dependent on the availability of ultra-sensitive bioanalytical techniques capable of measuring picogram or femtogram levels of the drug in circulation.
Stable isotope-labeled compounds are central to these advanced analytical methods. nih.gov The use of this compound as an internal standard in highly sensitive LC-MS/MS assays would be essential for any microdosing study of bexarotene. It ensures the accuracy needed to build reliable pharmacokinetic models from the extremely low concentrations of the drug present after a microdose. Deuteration has been shown to be a valuable strategy in drug development, not only for creating internal standards but also for potentially improving the pharmacokinetic properties of the drugs themselves. nih.gov The precision offered by this compound allows researchers to confidently characterize key PK parameters, providing a solid foundation for decisions on whether to proceed with further development.
Integration with Multi-Omics Research for Systems-Level Understanding
The future of pharmacology lies in a systems-level understanding of drug action, moving beyond single targets to a holistic view of a drug's impact on the entire biological system. pluto.bio Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are at the forefront of this shift. pharmafeatures.com These powerful techniques generate vast amounts of data on how a drug alters genes, proteins, and metabolites. d-nb.info
This compound is a critical enabling tool for this integrative science. To make sense of multi-omics data, it must be anchored to precise pharmacokinetic measurements. frontiersin.org For example, a change in the expression of thousands of genes (transcriptomics) following bexarotene administration is only meaningful if it can be correlated with a known concentration of the drug in the tissue of interest. frontiersin.org this compound provides the analytical rigor to establish these correlations.
In a hypothetical multi-omics study, researchers could use an LC-MS/MS assay with this compound to measure bexarotene levels in tumor and plasma samples. This pharmacokinetic data would then be integrated with:
Transcriptomic data (RNA-seq): To see how bexarotene concentrations affect the expression of cancer-related genes.
Proteomic data (Mass Spectrometry): To identify changes in protein levels, such as the downregulation of cyclins or the upregulation of apoptotic proteins, that are dependent on bexarotene concentration. aacrjournals.orgwindows.net
Metabolomic data: To understand how different levels of bexarotene alter cellular metabolism.
This integrated approach provides a comprehensive picture of the drug's mechanism of action and can reveal novel therapeutic targets and biomarkers of response. pluto.biopharmafeatures.com
| Omics Layer | Type of Data Generated | Integrated Research Question | Source |
|---|---|---|---|
| Pharmacokinetics (PK) | Precise drug concentration in plasma/tissue over time. | Anchor Data: What was the drug exposure? | nih.gov |
| Genomics | DNA sequence variations (e.g., in RXR genes). | Do genetic variants influence bexarotene's PK profile or its downstream effects? | pluto.bio |
| Transcriptomics | Changes in gene expression (mRNA levels). | Which gene networks are switched on or off at different bexarotene concentrations? | aacrjournals.orgfrontiersin.org |
| Proteomics | Changes in protein abundance and modifications. | How do protein levels (e.g., cyclins, drug transporters) change in response to measured bexarotene levels? | aacrjournals.orgwindows.net |
| Metabolomics | Changes in metabolite profiles. | How does bexarotene exposure alter the metabolic state of a cell or organism? | pharmafeatures.com |
Q & A
Q. How can researchers leverage isotopic tracing to study this compound’s metabolic fate in complex biological systems?
- Methodological Answer : Combine -labeling with stable isotope-resolved metabolomics (SIRM):
- Administer -glucose alongside this compound to track deuterium incorporation into central carbon metabolites via LC-HRMS.
- Use metabolic flux analysis (MFA) to quantify isotopic enrichment in TCA cycle intermediates, linking drug exposure to mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
